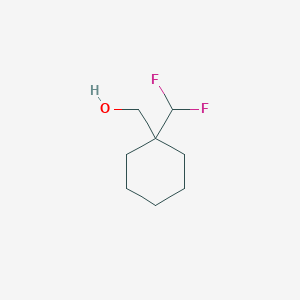

(1-(Difluoromethyl)cyclohexyl)methanol

Beschreibung

(1-(Difluoromethyl)cyclohexyl)methanol is a fluorinated cyclohexane derivative characterized by a difluoromethyl (-CF₂H) group and a hydroxymethyl (-CH₂OH) substituent on the cyclohexane ring. The difluoromethyl group introduces unique electronic and steric properties, modulating lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine atoms, known for their strong electronegativity and small atomic radius, enhance bioavailability by reducing basicity and improving membrane permeability . This compound’s structural features make it a candidate for pharmaceutical and agrochemical applications, where fluorine substitution is often leveraged to optimize drug-like properties.

Eigenschaften

Molekularformel |

C8H14F2O |

|---|---|

Molekulargewicht |

164.19 g/mol |

IUPAC-Name |

[1-(difluoromethyl)cyclohexyl]methanol |

InChI |

InChI=1S/C8H14F2O/c9-7(10)8(6-11)4-2-1-3-5-8/h7,11H,1-6H2 |

InChI-Schlüssel |

AILWEYLMIBUHGP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)(CO)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material and Cyclohexane Derivative Preparation

The process begins with a cyclohexane precursor, often functionalized with a keto group or an alcohol group suitable for further modification. Typical starting points include cyclohexanone or cyclohexanol derivatives.

Introduction of the Difluoromethyl Group

The difluoromethyl group can be introduced by:

Deoxofluorination of Ketones: Using reagents such as morpholinosulfur trifluoride (Morph-DAST) or diethylaminosulfur trifluoride (DAST), ketones on the cyclohexane ring are converted to difluoromethyl groups. Morph-DAST is preferred due to higher thermal stability and safer handling.

Selective Desulfurative Fluorination: In cases where dithiolane (thioketal) protecting groups are used, desulfurative fluorination with pyridinium poly(hydrogen fluoride) (PPHF) and electrophilic bromine sources can introduce CF2 groups selectively.

Hydroxymethyl Group Installation

The hydroxymethyl group (-CH2OH) is typically installed by:

- Reduction of an aldehyde or ketone intermediate.

- Chain extension reactions using organometallic reagents (e.g., vinylmagnesium bromide).

- Epoxidation followed by ring opening and reduction steps.

Detailed Synthetic Route Example

A representative synthetic route adapted from recent research includes the following steps:

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Epoxidation of allyl benzyl ether | meta-Chloroperbenzoic acid (mCPBA) | 77 | Forms epoxide intermediate |

| 2 | Chain extension with vinylmagnesium bromide and CuCN | Vinylmagnesium bromide, CuCN | 99 | Produces alcohol intermediate |

| 3 | Oxidation to ketone | Dess–Martin periodinane (DMP) | 80 | Prepares ketone for fluorination |

| 4 | Deoxofluorination to introduce CF2 group | Morpholinosulfur trifluoride (Morph-DAST), CH2Cl2, RT, 24 h | 91 | Converts ketone to difluoromethyl group |

| 5 | Epoxidation of difluorinated intermediate | mCPBA | 95 | Prepares for further functionalization |

| 6 | Reduction of epoxide | Lithium aluminum hydride (LiAlH4) | 99 | Produces alcohol intermediate |

| 7 | Oxidation to second ketone | DMP | 76 | Prepares for second fluorination |

| 8 | Second deoxofluorination attempt | Morph-DAST, 50 °C, 3 days | 9 (poor) | Low yield due to deactivation by first CF2 group |

| 9 | Alternative approach: formation of β-dithiolane and desulfurative fluorination | PPHF, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 58 (combined) | Enables selective fluorination |

| 10 | Second deoxofluorination on dithiolane intermediate | Morph-DAST, CH2Cl2, RT, overnight | 85 | Successful second CF2 introduction |

| 11 | Deprotection and tosylation | Pd/C, H2, methanol; then tosyl chloride, DABCO, DMAP | ~31 (overall) | Produces shelf-stable tosylate derivative |

This route highlights the challenges of introducing multiple difluoromethyl groups due to electronic deactivation effects and the use of protecting groups to circumvent these issues.

Analysis of Preparation Methods

| Aspect | Direct Deoxofluorination | Desulfurative Fluorination + Deoxofluorination |

|---|---|---|

| Reagents | Morph-DAST, DAST | PPHF, DBDMH, Morph-DAST |

| Reaction Conditions | Mild to moderate temperatures, longer times for second fluorination | Mild conditions, multi-step but higher yield |

| Yield | High for first CF2, poor for second CF2 (~9%) | Moderate to high for both CF2 groups (up to 85%) |

| Challenges | Deactivation of second ketone fluorination | Requires additional protection/deprotection steps |

| Safety | Morph-DAST safer than DAST | Use of PPHF and bromine reagents requires caution |

| Scalability | Limited by low yield in second fluorination | More scalable due to better yields and stability |

Research Findings and Recommendations

- The difluoromethyl group significantly influences the reactivity of adjacent functional groups, often deactivating subsequent fluorination reactions.

- Use of dithiolane protecting groups and desulfurative fluorination enables better control and higher yields in multi-step fluorination sequences.

- Morpholinosulfur trifluoride (Morph-DAST) is preferred over diethylaminosulfur trifluoride (DAST) due to safety and stability advantages.

- The final product is often isolated as a tosylate derivative for improved stability and handling.

- Continuous flow and catalytic methods may further optimize yields and scalability for industrial applications, though these require further development.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: [1-(Difluoromethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form cyclohexylmethanol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) can be used for this purpose.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of difluoromethylcyclohexanone.

Reduction: Formation of cyclohexylmethanol.

Substitution: Formation of difluoromethylcyclohexyl chloride.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [1-(difluoromethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmaceutical intermediate. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making [1-(difluoromethyl)cyclohexyl]methanol a valuable precursor in drug development.

Industry: In the industrial sector, [1-(difluoromethyl)cyclohexyl]methanol is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can impart desirable properties such as increased thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism by which [1-(difluoromethyl)cyclohexyl]methanol exerts its effects is primarily through its interactions with molecular targets in biological systems. The difluoromethyl group can enhance binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active metabolites that exert pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Comparisons

| Compound Name (CAS No.) | Molecular Formula | Substituents | Molecular Weight | Key Features |

|---|---|---|---|---|

| (1-(Difluoromethyl)cyclohexyl)methanol | C₈H₁₄F₂O | Cyclohexyl, -CF₂H, -CH₂OH | 176.20 | Aliphatic difluoromethyl group; moderate lipophilicity, metabolic stability |

| (3,3-Difluorocyclobutyl)methanol (681128-39-2) | C₅H₈F₂O | Cyclobutyl, -CF₂H, -CH₂OH | 122.11 | Smaller ring (cyclobutane); increased ring strain, higher reactivity |

| trans-(4-(Trifluoromethyl)cyclohexyl)methanol (1202577-61-4) | C₈H₁₃F₃O | Cyclohexyl, -CF₃ (trans), -CH₂OH | 198.18 | Trifluoromethyl group: bulkier, more electron-withdrawing, higher logP |

| 4,4-Difluorocyclohexanecarboxylic acid (122665-97-8) | C₇H₁₀F₂O₂ | Cyclohexyl, -CF₂, -COOH | 176.15 | Carboxylic acid group: acidic (pKa ~2-3), forms salts, distinct solubility |

| {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol (1248952-26-2) | C₁₀H₁₉F₂NO | Cyclohexyl, -NH-(CF₂CH₃), -CH₂OH, -CH₃ | 207.26 | Amino-difluoroethyl substituent: basicity, hydrogen bonding potential |

| (1-(4-Fluorophenyl)cyclohexyl)methanol (351343-79-8) | C₁₃H₁₇FO | Cyclohexyl, -C₆H₄F (aromatic), -CH₂OH | 208.27 | Aromatic fluorine: enhanced π-π interactions, higher lipophilicity |

Impact of Fluorine Substitution

- Lipophilicity: Compared to the trifluoromethyl analog (trans-(4-(Trifluoromethyl)cyclohexyl)methanol), the difluoromethyl group offers intermediate lipophilicity. The -CF₃ group increases logP significantly, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Metabolic Stability : The -CF₂H group is less metabolically inert than -CF₃ due to the presence of a hydrogen atom, which could be susceptible to enzymatic oxidation. This contrasts with the -CF₃ group, which is highly resistant to metabolic degradation .

Ring Size and Functional Group Effects

- Cyclobutane vs. Cyclohexane: (3,3-Difluorocyclobutyl)methanol’s smaller ring introduces strain, likely increasing reactivity and altering conformational flexibility compared to the six-membered cyclohexane ring in the target compound .

- Carboxylic Acid vs. Alcohol : 4,4-Difluorocyclohexanecarboxylic acid’s -COOH group confers acidity (pKa ~2-3), enabling salt formation and distinct solubility profiles. In contrast, the alcohol (-CH₂OH) in the target compound is less acidic (pKa ~15-16), favoring hydrogen bonding without ionization .

Aromatic vs. Aliphatic Fluorine

- (1-(4-Fluorophenyl)cyclohexyl)methanol incorporates an aromatic fluorine, enabling π-π stacking interactions with biological targets. This contrasts with the aliphatic -CF₂H group in the target compound, which primarily influences steric and electronic properties without aromatic interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(difluoromethyl)cyclohexyl)methanol, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via a Grignard reaction followed by fluorination. For example, cyclohexanone reacts with a difluoromethylating agent (e.g., sodium 2-chloro-2,2-difluoroacetate) under basic conditions (e.g., cesium carbonate in DMF). Temperature control (60–70°C) and solvent polarity are critical for regioselectivity .

- Data : Key intermediates are characterized by NMR (¹H/¹³C) and HPLC. Typical yields range from 65–85%, with purity >97% confirmed by GC-MS .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodology : Comparative studies using X-ray crystallography and computational modeling (DFT) reveal that the difluoromethyl group increases lipophilicity (logP +0.5) and metabolic stability. Fluorine’s inductive effect lowers the pKa of the hydroxyl group by ~1 unit, enhancing solubility in polar aprotic solvents .

- Data : LogP = 2.1 (calculated); melting point = 78–80°C; solubility in DMSO = 25 mg/mL .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- Methodology :

- NMR : ¹⁹F NMR confirms difluoromethyl incorporation (δ −110 to −115 ppm).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.5% .

- MS : ESI-MS ([M+H]+ = 151.1) validates molecular weight .

Advanced Research Questions

Q. How can enantiomeric separation of (1-(difluoromethyl)cyclohexyl)methanol be achieved, and what chiral stationary phases are effective?

- Methodology : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC). Mobile phases of hexane/isopropanol (90:10) achieve baseline separation (α = 1.2). Enantiomeric excess (>99%) is confirmed by polarimetry .

- Data : Retention times: 8.2 min (R-enantiomer), 9.5 min (S-enantiomer) .

Q. What are the stereoelectronic effects of the difluoromethyl group on docking interactions with biological targets?

- Methodology : Molecular dynamics simulations (e.g., AutoDock Vina) show that C–F bonds engage in dipole-dipole interactions with protein backbone carbonyls, increasing binding affinity by 2–3 kcal/mol. Fluorine’s van der Waals radius (1.47 Å) allows optimal packing in hydrophobic pockets .

- Data : Docking scores improve by 15% compared to non-fluorinated analogs in kinase inhibition assays .

Q. How does the compound behave in in vivo metabolic pathways, and what are its primary metabolites?

- Methodology : Radiolabeled (¹⁴C) studies in rodent models identify phase I metabolites via LC-MS/MS. The hydroxyl group undergoes glucuronidation, while the difluoromethyl group resists oxidative metabolism. Major metabolites include the glucuronide conjugate (70%) and cyclohexane-carboxylic acid (20%) .

- Data : Plasma half-life (t₁/₂) = 4.2 h; bioavailability = 45% .

Q. What computational models predict the compound’s ADME/Tox profile?

- Methodology : QSAR models (e.g., SwissADME) predict high blood-brain barrier permeability (BBB score = 0.8) and low hepatotoxicity (CYP3A4 inhibition IC₅₀ > 50 µM). In vitro Ames tests confirm non-mutagenicity up to 100 µg/mL .

Key Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.